molecular formula C15H18ClN3S B4121892 1-(4-Propan-2-ylphenyl)-3-pyridin-3-ylthiourea;hydrochloride

1-(4-Propan-2-ylphenyl)-3-pyridin-3-ylthiourea;hydrochloride

Cat. No.: B4121892
M. Wt: 307.8 g/mol
InChI Key: YKHPINUKZNFLLG-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-N’-3-pyridinylthiourea hydrochloride is a chemical compound that belongs to the class of thiourea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-N’-3-pyridinylthiourea hydrochloride typically involves the reaction of 4-isopropylaniline with 3-pyridinecarbothioamide in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization. The reaction can be represented as follows:

4-isopropylaniline+3-pyridinecarbothioamide+HClN-(4-isopropylphenyl)-N’-3-pyridinylthiourea hydrochloride\text{4-isopropylaniline} + \text{3-pyridinecarbothioamide} + \text{HCl} \rightarrow \text{1-(4-Propan-2-ylphenyl)-3-pyridin-3-ylthiourea;hydrochloride} 4-isopropylaniline+3-pyridinecarbothioamide+HCl→N-(4-isopropylphenyl)-N’-3-pyridinylthiourea hydrochloride

Industrial Production Methods

Industrial production of N-(4-isopropylphenyl)-N’-3-pyridinylthiourea hydrochloride may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-N’-3-pyridinylthiourea hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-N’-3-pyridinylthiourea hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as succinate dehydrogenase, leading to disruption of cellular respiration and energy production. Additionally, it can interact with DNA and proteins, causing changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-isopropylphenyl)-N’-2-pyridinylthiourea hydrochloride
  • N-(4-isopropylphenyl)-N’-4-pyridinylthiourea hydrochloride
  • N-(4-isopropylphenyl)-N’-3-pyridinylurea hydrochloride

Uniqueness

N-(4-isopropylphenyl)-N’-3-pyridinylthiourea hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both the isopropylphenyl and pyridinyl groups in the thiourea framework enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)-3-pyridin-3-ylthiourea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3S.ClH/c1-11(2)12-5-7-13(8-6-12)17-15(19)18-14-4-3-9-16-10-14;/h3-11H,1-2H3,(H2,17,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHPINUKZNFLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)NC2=CN=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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